![molecular formula C13H19N3O4S B13078572 2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B13078572.png)
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine typically involves the reaction of piperidine with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles, organic solvents, and bases.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of 2-[1-(2-Aminobenzenesulfonyl)piperidin-2-yl]ethan-1-amine.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine is not well-documented. it is likely to interact with molecular targets through its functional groups. The nitro group may participate in redox reactions, while the piperidine ring can engage in various interactions with biological molecules. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Aminoethyl)piperidine: A similar compound with an aminoethyl group instead of the nitrobenzenesulfonyl group.
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol: A related compound with an ethan-1-ol group instead of ethan-1-amine.
Uniqueness
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine is unique due to the presence of both the nitrobenzenesulfonyl and piperidine moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H19N3O4S |
|---|---|
Peso molecular |
313.37 g/mol |
Nombre IUPAC |
2-[1-(2-nitrophenyl)sulfonylpiperidin-2-yl]ethanamine |
InChI |
InChI=1S/C13H19N3O4S/c14-9-8-11-5-3-4-10-15(11)21(19,20)13-7-2-1-6-12(13)16(17)18/h1-2,6-7,11H,3-5,8-10,14H2 |
Clave InChI |
DYHVGVBMLODRDT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)CCN)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


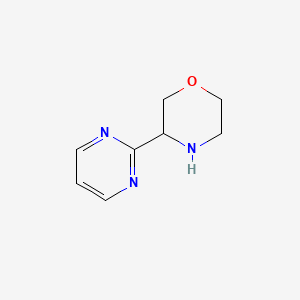
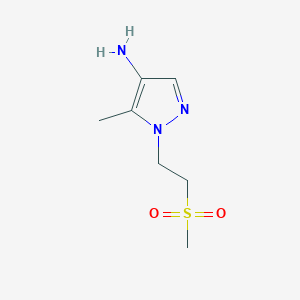
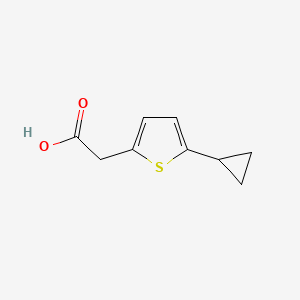

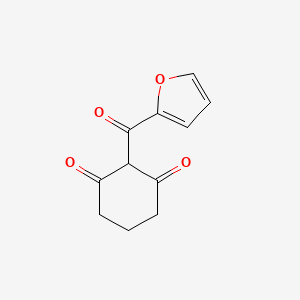
![3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13078517.png)

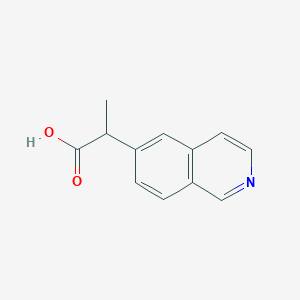
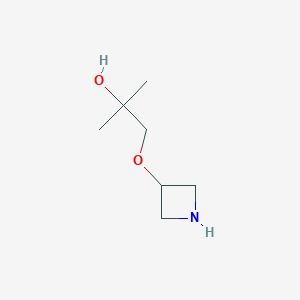
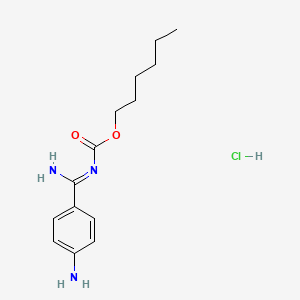
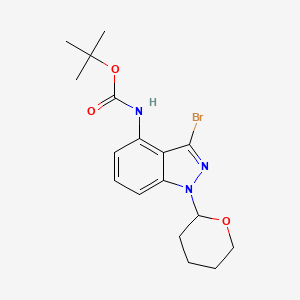
![tert-Butyl5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13078560.png)
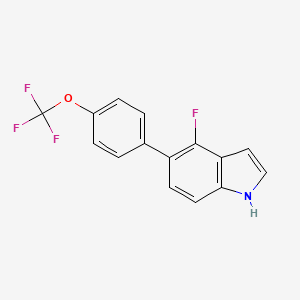
![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol](/img/structure/B13078569.png)
